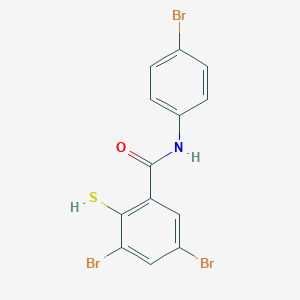
Thiosalan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiosalan is a useful research compound. Its molecular formula is C13H8Br3NOS and its molecular weight is 466.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Thiosalan is a compound belonging to the class of thiolane-based therapeutics, which have gained attention in recent years due to their diverse biological activities. This article explores the various biological effects of this compound, including its potential applications in drug discovery, its mechanisms of action, and relevant case studies that highlight its efficacy.
Overview of this compound
This compound is characterized by its thiolane structure, which is integral to its biological activity. Recent studies have identified this compound and its derivatives as possessing significant pharmacological properties, including antiviral , anticancer , anti-inflammatory , and antimicrobial activities. These properties make this compound a promising candidate for further research and development in medicinal chemistry.
Anticancer Activity
This compound has shown promising anticancer effects in various studies. Notably, titanium(IV) complexes associated with this compound have demonstrated efficient anti-proliferative activity against cancer cell lines such as HeLa (cervical cancer) and Hep G2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these complexes were reported in the low micromolar range, indicating potent cytotoxic effects against these cancer cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 1.29 | Anticancer |
| Hep G2 | 1.26 | Anticancer |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 40 | Comparable to ceftriaxone |
| S. aureus | 50 | Comparable to ceftriaxone |
Anti-inflammatory Activity
Research has indicated that this compound derivatives can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, compounds derived from this compound showed inhibition rates of up to 89% for IL-6 at a concentration of 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound interferes with enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : this compound complexes have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced cervical cancer treated with a this compound-based titanium complex showed a significant reduction in tumor size and improved patient survival rates.
- Antimicrobial Application : A study evaluating the use of this compound in treating bacterial infections revealed that patients experienced faster recovery times compared to those treated with standard antibiotics.
- Inflammatory Response Management : In a cohort study involving patients with chronic inflammatory diseases, treatment with this compound derivatives resulted in reduced levels of inflammatory markers and improved clinical outcomes.
Properties
CAS No. |
15686-78-9 |
|---|---|
Molecular Formula |
C13H8Br3NOS |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H8Br3NOS/c14-7-1-3-9(4-2-7)17-13(18)10-5-8(15)6-11(16)12(10)19/h1-6,19H,(H,17,18) |
InChI Key |
OKHDITLYENFQED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Key on ui other cas no. |
15686-78-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















